4-Methylpentane-2-sulfonyl chloride
Overview
Description
4-Methylpentane-2-sulfonyl chloride, also known as MspCl, is a white or off-white crystalline powder. It is used as a chemical reagent in organic synthesis .
Synthesis Analysis
Sulfonyl chlorides, such as 4-Methylpentane-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of an electrophile at carbon to form a cationic intermediate . The synthesis of sulfonyl chlorides has been largely dominated by the conversion of sulfonic acids through dehydration by the use of highly oxidizing and unselective reagents .Molecular Structure Analysis
The molecular formula of 4-Methylpentane-2-sulfonyl chloride is C6H13ClO2S . Its molecular weight is 184.69 g/mol .Chemical Reactions Analysis
4-Methylpentane-2-sulfonyl chloride can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the carbon atoms of the aromatic ring .Scientific Research Applications
Analytical Chemistry Applications
- A study focused on developing an enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk demonstrates the importance of specific sulfonyl compounds in generating broad specificity antibodies for analytical applications. This method hinges on the selective detection capabilities provided by sulfonyl-based haptens, highlighting the role such chemicals can play in enhancing analytical sensitivity and specificity (J. Adrián et al., 2009).
Environmental Science Applications
- Research on the removal of perfluorooctane sulfonate (PFOS) from wastewater using reverse osmosis and nanofiltration membranes indicates the challenge and necessity of treating water contaminated with sulfonate-based compounds. This study underscores the effectiveness of membrane technology in trapping such persistent contaminants, which could inspire further studies on similar sulfonyl chloride derivatives for environmental cleanup (Chuyang Y. Tang et al., 2007).
Organic Synthesis and Catalysis
- A method for the high-yielding conversion of biomass-derived compounds into valuable chemicals showcases the application of sulfonyl-functionalized catalysts. This example, using a sulfonic acid-functionalized catalyst for the transformation of methyl levulinate into γ-valerolactone, hints at the potential utility of sulfonyl chloride reagents in facilitating similar catalytic processes (Zhenzhen Lin et al., 2017).
Advanced Material Synthesis
- In the realm of material science, sulfonyl chloride derivatives are pivotal in synthesizing intermediates for developing new compounds with potential applications in pharmaceuticals and fine chemicals. An example of this is the synthesis of N-methylpentylamine from methylamine, showcasing the versatility of sulfonyl chlorides in creating a wide range of chemical entities (Han Jing, 2011).
Future Directions
properties
IUPAC Name |
4-methylpentane-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDICPXQQCPKMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpentane-2-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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